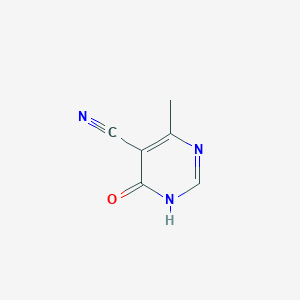

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-4-5(2-7)6(10)9-3-8-4/h3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQTYSBSFWJGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501359 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73249-89-5 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For instance, the reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as p-toluenesulfonic acid in ethanol can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The Biginelli reaction remains a popular method due to its efficiency and simplicity. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group at position 5 undergoes nucleophilic substitution under basic or acidic conditions, enabling the synthesis of amides, hydrazides, and heterocyclic derivatives.

Key Reactions:

-

Hydrazide Formation : Reaction with hydrazine hydrate replaces the nitrile group with a hydrazine moiety, forming intermediates such as 2-hydrazineyl-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile .

-

Cyclocondensation with Carbonyl Compounds : Hydrazine derivatives react with aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde) to form hydrazone-linked pyrimidine hybrids (e.g., 5a–g ) via Claisen–Schmidt condensation .

Example Reaction Pathway:

Reagents and Conditions:

Oxidation and Reduction Reactions

The carbonyl group at position 4 and the nitrile group at position 5 participate in redox transformations.

Oxidation

-

N-Oxide Formation : Treatment with oxidizing agents like hydrogen peroxide converts the pyrimidine ring to N-oxide derivatives, though specific examples are inferred from structural analogs .

Reduction

-

Carbonyl to Hydroxyl : Sodium borohydride (NaBH₄) reduces the carbonyl group to a hydroxyl group, yielding dihydropyrimidine derivatives .

Reagents and Conditions:

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Key Examples:

-

Pyrazoline Hybrids : Cyclocondensation of hydrazine intermediates with propenones (e.g., 4a–h ) yields pyrimidine-pyrazoline hybrids (e.g., 5a–h , 6a–h ) .

-

Thiazolidinone Derivatives : Reaction with thiourea derivatives forms thiazolidinone-linked pyrimidines (e.g., 7a–o ) .

Reaction Table:

Functionalization at the Methyl Group

The methyl group at position 6 can undergo alkylation or substitution.

Example:

-

Methylthio Derivatives : Treatment with methyl iodide and K₂CO₃ in dimethylformamide (DMF) introduces a methylthio group at position 2, forming intermediates like 1-methyl-2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile .

Mechanism:

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The efficiency of this reaction makes it a favored method for producing 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile in both laboratory and industrial settings.

Biological Applications

Antimicrobial Properties

Research has demonstrated the compound's potential as an antimicrobial agent. For instance, derivatives of 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. One study reported that certain derivatives exhibited greater efficacy than the standard antibiotic Ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that specific derivatives can effectively inhibit the growth of cancer cell lines such as A549 (lung) and MCF7 (breast). For example, one derivative demonstrated an IC50 value of 1.76 μM against the A549 cell line, comparable to doxorubicin, a commonly used chemotherapeutic agent .

-

Synthesis and Antimicrobial Evaluation

A study synthesized several derivatives of 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile and evaluated their antimicrobial properties. The results indicated that some compounds exhibited significant antibacterial activity against multiple strains, suggesting their potential as new antimicrobial agents. -

Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of various derivatives against different cancer cell lines. The study highlighted that certain compounds displayed potent antiproliferative effects, particularly against lung and breast cancer cells, warranting further investigation into their mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of bacterial SecA ATPase, preventing the enzyme from facilitating protein translocation across the bacterial membrane . This inhibition disrupts bacterial protein secretion, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid

- 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Uniqueness

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential as an enzyme inhibitor and antimicrobial agent sets it apart from other pyrimidine derivatives.

Biological Activity

Overview

6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No. 73249-89-5) is a heterocyclic organic compound belonging to the pyrimidine family. Its molecular formula is CHNO, and it features a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is commonly achieved through the Biginelli reaction , which involves a three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea. For example, the reaction of ethyl acetoacetate with benzaldehyde and urea under acidic conditions yields this pyrimidine derivative with high efficiency.

Antimicrobial Properties

Research has demonstrated that 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin |

| Klebsiella aerogenes | 14 | Ciprofloxacin |

These findings indicate that this compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study highlighted that derivatives of 6-Methyl-4-oxo-1,4-dihydropyrimidine exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For instance:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF10A (Normal Breast Cells) | > 10 |

This selectivity suggests a favorable therapeutic index, making it an attractive target for further research in cancer therapeutics .

The biological activity of 6-Methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is attributed to its interaction with specific molecular targets. Notably, it acts as an enzyme inhibitor , particularly against bacterial SecA ATPase, which is crucial for protein translocation across bacterial membranes. By binding to the active site of this enzyme, the compound effectively disrupts bacterial growth and proliferation .

Case Studies

- Antimicrobial Efficacy : In a study conducted by Gein et al., novel derivatives synthesized via the Biginelli reaction were tested against various microbial strains. The results demonstrated that these compounds had higher antibacterial activity compared to standard treatments like Ciprofloxacin .

- Anticancer Evaluation : A multiplex mimetic assay identified dihydropyrimidines with calcitonin receptor mimetic activity. One derivative showed significant efficacy in vitro and in vivo models, indicating potential applications in treating metabolic bone diseases and possibly cancer .

Q & A

Q. Q1. What are the common synthetic routes for preparing 6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives, and how are they validated?

Methodological Answer: A widely used approach involves multicomponent reactions under thermal or ultrasound-assisted conditions. For example, refluxing substituted amines or thiols with aldehydes and nitrile precursors in ethanol or DMSO often yields pyrimidinecarbonitriles. Validation includes elemental analysis (C, H, N), melting point determination, and spectroscopic techniques (IR, NMR, MS). For instance, IR absorption at ~2218 cm⁻¹ confirms the nitrile group, while ¹H NMR signals between δ 7.0–8.5 ppm indicate aromatic protons .

Q. Q2. How are spectroscopic techniques employed to confirm the structure of 6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives?

Methodological Answer:

- IR Spectroscopy: Key peaks include ν(C≡N) at 2195–2218 cm⁻¹ and ν(C=O) at 1640–1666 cm⁻¹ .

- ¹H NMR: Protons on the pyrimidine ring appear as singlets (e.g., δ 5.6–6.5 ppm for NH or CH groups), while aromatic protons show multiplet patterns (δ 7.0–8.5 ppm) .

- ¹³C NMR: The carbonitrile carbon resonates at ~117 ppm, and the carbonyl carbon (C=O) at ~158–167 ppm .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yields of 6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives?

Methodological Answer: Optimization strategies include:

- Ultrasound Assistance: Reduces reaction time from hours to minutes (e.g., 97.52% yield achieved in 30 minutes for a related tetrahydropyrimidinecarbonitrile) .

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance cyclization, while ethanol aids in crystallization .

- Catalyst Use: Acidic conditions (e.g., glacial acetic acid) facilitate imine formation in hydrazinyl derivatives .

Q. Q4. What analytical methods resolve discrepancies in spectral data for structurally similar derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Distinguishes isomers by exact mass (e.g., C₁₉H₁₇N₅ requires 315.1423 g/mol; deviations >0.001 indicate impurities) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded regions (e.g., aromatic protons in 4-chlorophenyl derivatives) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How are 6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives evaluated for antibacterial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) show enhanced activity due to increased membrane penetration .

- SAR Analysis: Substituents at the 2- and 6-positions (e.g., methylthio, benzyl) influence potency. For example, 2-(4-trifluoromethylbenzylthio) derivatives exhibit MIC values of 4–8 μg/mL .

Advanced Structural and Computational Analysis

Q. Q6. What computational methods predict the reactivity of 6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The C5 carbonitrile group is highly reactive due to low LUMO energy (−1.8 eV) .

- Molecular Docking: Predict binding affinities to biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .

Contradictions and Reproducibility in Literature

Q. Q7. How can researchers address inconsistencies in reported melting points for structurally similar derivatives?

Methodological Answer:

- Purification Protocols: Recrystallize from ethanol or DMF to remove impurities (e.g., a derivative with mp 266–268°C was revised to 273–275°C after repeated crystallization) .

- Differential Scanning Calorimetry (DSC): Provides precise thermal profiles to confirm polymorphic forms .

Derivative Design and Functionalization

Q. Q8. What strategies introduce functional groups (e.g., amino, thiol) to the pyrimidine core for enhanced solubility?

Methodological Answer:

- Nucleophilic Substitution: React 2-methylthio derivatives with amines (e.g., cyclohexylamine) under reflux to yield 4-amino-2-substituted analogs .

- Microwave-Assisted Synthesis: Accelerates hydrazone formation (e.g., benzylidinehydrazinyl derivatives synthesized in 1–2 hours with glacial acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.